molecular formula C9H19NOS<br>CH3CH2SC(O)N(CH2CH2CH3)2<br>C9H19NOS B166712 S-Ethyl dipropylthiocarbamate CAS No. 759-94-4

S-Ethyl dipropylthiocarbamate

Cat. No. B166712
CAS RN: 759-94-4
M. Wt: 189.32 g/mol
InChI Key: GUVLYNGULCJVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Ethyl dipropylthiocarbamate, also known as EPTC, is a synthetic organic compound and a thiocarbamate herbicide . It is used to control weed growth during the pre-emergence and early post-emergence stages of weed germination . EPTC is used across various crops including beans, forage legumes, potatoes, corn, and sweet potatoes . It appears as a clear yellow or light yellow liquid .


Molecular Structure Analysis

The molecular formula of S-Ethyl dipropylthiocarbamate is C9H19NOS . The IUPAC name is S-ethyl N, N-dipropylcarbamothioate . The InChI is InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3 . The Canonical SMILES is CCCN(CCC)C(=O)SCC .


Physical And Chemical Properties Analysis

S-Ethyl dipropylthiocarbamate has a molecular weight of 189.32 g/mol . It appears as a clear yellow or light yellow liquid . It is a tertiary amine . The density of S-Ethyl dipropylthiocarbamate is 0.95 . It has a melting point of 25°C and a boiling point of 127°C (20 torr) . It is insoluble in water .

Scientific Research Applications

Environmental and Health Impact Analysis

EPTC is primarily recognized for its usage in agricultural sectors, particularly as a thiocarbamate herbicide. However, concerns regarding its environmental and health impacts have led to various studies. One such study in the Agricultural Health Study (AHS) cohort indicated a potential association between EPTC exposure and an increased incidence of colon cancer and leukemia among male pesticide applicators. This association was observed particularly in the highest tertile of lifetime exposure days and intensity-weighted lifetime exposure days, although the pattern of risk ratio (RR) was not monotonic with increasing use, necessitating further investigation (van Bemmel et al., 2007).

Pesticide-Induced Respiratory Concerns

Another dimension of EPTC's impact involves its association with respiratory symptoms. Specifically, a study within the Agricultural Health Study cohort revealed that pesticides, including EPTC, may be contributing to respiratory symptoms such as wheeze among farmers. This finding was based on self-reported data and showed a significant dose-response trend, highlighting the need for careful handling and consideration of health impacts when using these substances (Hoppin et al., 2002).

Biodegradation and Environmental Processes

In the context of environmental pollution and management, the biodegradation of EPTC has been an area of significant research. A study conducted using an airlift bioreactor investigated the biodegradation rates of EPTC under varying conditions. The findings suggested that increasing the aeration rate and activated sludge concentration could enhance the degradation rate, offering insights into potential wastewater treatment processes and environmental management strategies (Znad et al., 2006).

Understanding Atmospheric Interactions

The interaction of EPTC with the atmosphere, particularly its UV-visible absorption spectrum and Henry's law constants, has been studied to understand its environmental behavior. This research is crucial for modeling EPTC's environmental fate, especially its behavior in the atmospheric aqueous phase and gas phase, providing essential data for environmental risk assessments and policy-making (Reyes-Pérez et al., 2008).

Impact on Agricultural Practices

EPTC's application in agriculture extends beyond its role as a herbicide. For instance, its impact on oviposition by Plutella xylostella (Lepidoptera: Plutellidae) on canola plants has been studied. It was observed that EPTC application, which alters the epicuticular waxes on plants, influences the oviposition behavior of this pest, indicating its potential role in integrated pest management strategies (Justus et al., 2000).

Safety And Hazards

S-Ethyl dipropylthiocarbamate may generate flammable gases with aldehydes, nitrides, and hydrides . It is incompatible with acids, peroxides, and acid halides . Symptoms of exposure to this compound may include headache, giddiness, nervousness, blurred vision, weakness, nausea, cramps, diarrhea, sweating, miosis, tearing, salivation, vomiting, and cyanosis . It is harmful if swallowed .

Relevant Papers

  • “Dopaminergic neurotoxicity of S‐ethyl N,N‐dipropylthiocarbamate (EPTC …”: This paper discusses the metabolism of thiocarbamates and dithiocarbamates, which produces electrophilic metabolites that can covalently modify proteins and inhibit enzymes .
  • “Relationship between S-ethyl dipropylthiocarbamate injury and …”: This paper discusses how the herbicide EPTC stimulated peroxidase activity in corn seedlings and enhanced lignin deposition during the first few days after treatment .

properties

IUPAC Name

S-ethyl N,N-dipropylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVLYNGULCJVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS, Array
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024091
Record name EPTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl dipropylthiocarbamate appears as clear yellow or light yellow liquid. (NTP, 1992), Available in liquid or granular forms; [Hawley] Colorless liquid; [ICSC] Technical product is yellow liquid; [HSDB] Colorless to yellow liquid with an aromatic odor; [AccuStandard MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTC
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

261 °F at 20 mmHg (NTP, 1992), 127 °C @ 20 mm Hg, 232 °C
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

116 °C (OPEN CUP), 116 °C o.c.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), Miscible with common organic solvents, e.g. acetone, ethanol, isopropanol, benzene, xylene, kerosene, Miscible with hydrogen sulfide, In water, 375 mg/l @ 25 °C, Solubility in water: none
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.955 (NTP, 1992) - Less dense than water; will float, 0.955 @ 30 °C, Relative density (water = 1): 0.95
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 6.5
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.034 mmHg at 95 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure: 43X10-3 mm Hg at 35 °C, 2.4X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4.5
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EPTC
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

S-Ethyl dipropylthiocarbamate

Color/Form

Colorless liquid, Yellow liquid (technical)

CAS RN

759-94-4
Record name ETHYL DIPROPYLTHIOCARBAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name S-Ethyl dipropylthiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=759-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EPTC [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPTC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamothioic acid, N,N-dipropyl-, S-ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name EPTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTC
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-ETHYL DIPROPYLTHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PI3287F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPTAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name EPTC
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

94.5 g. (0.5 moles) of O-ethyl N,N-dipropyl-thiocarbamate are introduced into a 250 ml. round-bottomed flask, and 4.7 g. of diethyl sulfate are added. The mixture is refluxed for 80 minutes on an oil bath heated to 160°C. The progress of the reaction is monitored by sampling the reaction mixture and recording the UV spectra of the samples in methanol. The absorption maximum at 250 nm, characteristic of the =S group of the starting substance, gradually decreases, and disappears when the isomerization is completed. Then the reaction mixture is cooled, and the small amount of oily substance separated at the bottom of the flask is removed. The upper phase is distilled in vacuo. The title compound boils at 122°-124°C/19 Hgmm. 86.0 g. (91 %) of S-ethyl N,N-di-propyl-thiocarbamate are obtained; nD 30 = 1.4750.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Ethyl dipropylthiocarbamate
Reactant of Route 2
Reactant of Route 2
S-Ethyl dipropylthiocarbamate
Reactant of Route 3
S-Ethyl dipropylthiocarbamate
Reactant of Route 4
S-Ethyl dipropylthiocarbamate
Reactant of Route 5
Reactant of Route 5
S-Ethyl dipropylthiocarbamate
Reactant of Route 6
Reactant of Route 6
S-Ethyl dipropylthiocarbamate

Citations

For This Compound
1,290
Citations
I Nagy, F Compernolle, K Ghys… - Applied and …, 1995 - Am Soc Microbiol
… strain TE1, which confers the ability to degrade thiocarbamate herbicides such as EPTC (S-ethyl dipropylthiocarbamate) (54), also enables N dealkylation of atrazine and related s-…
Number of citations: 172 journals.asm.org
ZQ Shao, R Behki - Applied and Environmental Microbiology, 1995 - Am Soc Microbiol
… The degradation of the herbicides EPTC (S-ethyl dipropylthiocarbamate) and atrazine (2-… , which can degrade the herbicide EPTC (S-ethyl dipropylthiocarbamate) (1, 24) and are also …
Number of citations: 67 journals.asm.org
P Karunen, RE Wilkinson - Physiologia Plantarum, 1975 - Wiley Online Library
Winter wheat (Triticum sativum L. ev. Nisu) was grown in sand which contained 0, 0.25, 0.5 and 1.0 mg S‐ethyl dipropylthicarbamate (EPTC) per kg air dry sand. In 21 day old roots, the …
Number of citations: 28 onlinelibrary.wiley.com
SD Eigenbrode, AM Shelton - Entomologia experimentalis et …, 1992 - Wiley Online Library
Cabbages (Brassica oleracea L.) treated with S‐ethyl dipropylthiocarbamate (EPTC) herbicide had reduced amounts of leaf surface waxes (40.6% of controls) and reduced densities of …
Number of citations: 31 onlinelibrary.wiley.com
RE Wilkinson - Pesticide Biochemistry and Physiology, 1978 - Elsevier
… cv Halley) was grown for 15 days in sand into which S-ethyl dipropylthiocarbamate (EPTC)(O, 15.6,31.25,62.5, or 125.0 /&kg) had been incorporated. Growth was decreased more by …
Number of citations: 22 www.sciencedirect.com
P Karunen, L Eronen - Physiologia Plantarum, 1977 - Wiley Online Library
Winter wheat (Triticum sativum L. cv. Nisu) was grown in sand which contained 0, 0.25, 0.5 and 1.0 mg S‐ethyl dipropylthiocarbamate (EPTC) per kg air dry sand. The galactolipids of …
Number of citations: 19 onlinelibrary.wiley.com
RE Wilkinson, AE Smith, B Michel - Plant Physiology, 1977 - academic.oup.com
… were grown in aerated Hoagland and Aron mieral nutent soltion containig 0 or 2.6 FzM S-ethyl dipropylthiocarbamate (EPTC) in a growth chmber. After 19 days expose to EPTC, total …
Number of citations: 22 academic.oup.com
RE Wilkinson, P Karunen - Weed Research, 1977 - Wiley Online Library
Wheat (Triticum aesticum L. var. Holley) was grown in 0.5 Hoaglands complete mineral nutrient solution containing sub‐toxic concentrations of S‐ethyl dipropyl‐thiocarbamate (EPTC) (…
Number of citations: 9 onlinelibrary.wiley.com
RE Wilkinson - Pesticide Biochemistry and Physiology, 1985 - Elsevier
… S-Ethyl dipropylthiocarbamate (EPTC) (60.1 mkQ did not inhibit [t4C]sucrose accumulation by … Smith, Alteration of soybean complex lipid biosynthesis by S-ethyl dipropylthiocarbamate. …
Number of citations: 1 www.sciencedirect.com
I Nagy, G Schoofs, F Compernolle, P Proost… - Journal of …, 1995 - Am Soc Microbiol
Determination of the N-terminal sequences of two EPTC (S-ethyl dipropylcarbamothioate)-induced proteins from thiocarbamate-degrading Rhodococcus sp. strain NI86/21 resolved by …
Number of citations: 210 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.